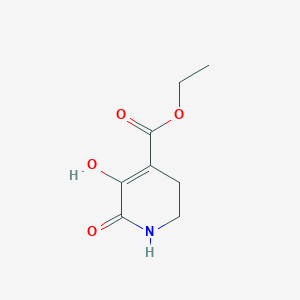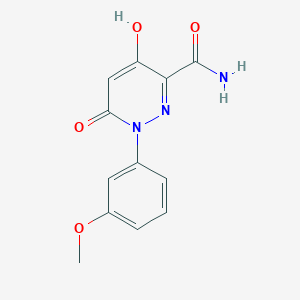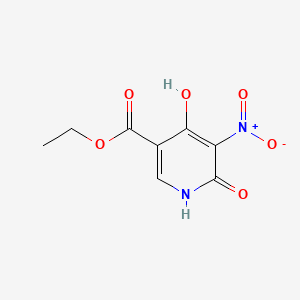
4-(Dimethoxymethyl)pyridin-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fungicidal Activity
- Scientific Field: Medicinal Chemistry Research
- Summary of Application: Pyrimidinamine derivatives, including 4-(Dimethoxymethyl)pyridin-2-amine, have been studied for their fungicidal activity . These compounds act as mitochondrial complex I electron transport inhibitors (MET I) and have shown excellent biological activity .
- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results: Among the synthesized compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L .
Corrosion Inhibition
- Scientific Field: Material Science
- Summary of Application: A derivative of 4-(Dimethoxymethyl)pyridin-2-amine, namely, N-(5-methoxy-2-hydroxy-benzylidene)pyridine-2-amine (N5MHP), has been studied as an inhibitor of N80 steel corrosion in a 1 M HCl environment .
- Methods of Application: The performance of N5MHP was evaluated using surface analysis, electrochemical impedance, polarization, and weight loss method .
- Results: The specific results or outcomes of this study were not provided in the available information .
Synthesis of Fine Chemicals
- Scientific Field: Organic Chemistry
- Summary of Application: 4-(Dimethoxymethyl)pyridin-2-amine is used as a starting material in the synthesis of fine chemicals . These chemicals have a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and biologically active molecules .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the available information .
- Results: The specific results or outcomes of this study were not provided in the available information .
Synthesis of α-Ketoamides
- Scientific Field: Organic Synthesis
- Summary of Application: A derivative of 4-(Dimethoxymethyl)pyridin-2-amine has been used in the synthesis of N-(2-pyridyl)-α-ketoamides via cross-coupling of methyl ketones and pyridin-2-amines . α-Ketoamides are important substrates and intermediates for the preparation of fine chemicals .
- Methods of Application: The reaction proceeds via a radical pathway . The specific methods of application or experimental procedures were not provided in the available information .
- Results: The specific results or outcomes of this study were not provided in the available information .
Synthesis of Heterocycles
- Scientific Field: Organic Chemistry
- Summary of Application: A derivative of 4-(Dimethoxymethyl)pyridin-2-amine has been used in the synthesis of heterocycles . Heterocycles are very common in nature and technology as structural materials, and exhibit a wide range of biological functionalities .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the available information .
- Results: The specific results or outcomes of this study were not provided in the available information .
Synthesis of Amide Derivatives
- Scientific Field: Organic Synthesis
- Summary of Application: A derivative of 4-(Dimethoxymethyl)pyridin-2-amine has been used in the synthesis of amide derivatives . Many drugs contain amide moieties, including paracetamol, amoxicillin, penicillin, zolpidem, and cefpimizole .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the available information .
- Results: The specific results or outcomes of this study were not provided in the available information .
Propriétés
IUPAC Name |
4-(dimethoxymethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMHMFZUVDVMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=NC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698398 | |
| Record name | 4-(Dimethoxymethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)pyridin-2-amine | |
CAS RN |
889945-19-1 | |
| Record name | 4-(Dimethoxymethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)



![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)







